2-Methylquinoline-6-carbaldehyde
CAS No.: 108166-03-6
Cat. No.: VC20809891
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108166-03-6 |
---|---|
Molecular Formula | C11H9NO |
Molecular Weight | 171.19 g/mol |
IUPAC Name | 2-methylquinoline-6-carbaldehyde |
Standard InChI | InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3 |
Standard InChI Key | WAPQHBBEWPVBTO-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C=O |
Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C=O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
2-Methylquinoline-6-carbaldehyde is unambiguously identified by several standard chemical identifiers. The compound has a molecular formula of C11H9NO with a molecular weight of 171.2 g/mol . Its CAS registry number is 108166-03-6, which serves as its unique identifier in chemical databases and literature . The compound is also known by several synonyms including 6-formyl-2-methylquinoline and 2-methyl-6-quinolinecarboxaldehyde, which are used interchangeably in scientific literature .
Structural Features and Representation
The molecular structure of 2-methylquinoline-6-carbaldehyde consists of a quinoline ring system (a bicyclic structure with a benzene ring fused to a pyridine ring) bearing a methyl group at position 2 of the pyridine ring and an aldehyde group at position 6 of the benzene portion . This arrangement creates a molecule with distinct electronic properties and reactivity patterns.
The compound can be represented using several notations:
Physical and Chemical Properties
The physical appearance of 2-methylquinoline-6-carbaldehyde is typically described as a yellow solid . While comprehensive physical data is limited in the available literature, the compound presents several notable chemical characteristics. The aldehyde group at position 6 provides a reactive site for various transformations, making this compound particularly useful in organic synthesis.
Table 1: Physical and Chemical Properties of 2-Methylquinoline-6-carbaldehyde
Property | Value | Reference |
---|---|---|
Molecular Formula | C11H9NO | |
Molecular Weight | 171.20 g/mol | |
Physical Appearance | Yellow solid | |
CAS Number | 108166-03-6 | |
InChIKey | WAPQHBBEWPVBTO-UHFFFAOYSA-N | |
PubChem CID | 7537486 |
Spectroscopic Properties and Analytical Data
Mass Spectrometry Data
Mass spectrometry provides valuable information about 2-methylquinoline-6-carbaldehyde through various adduct forms. Predicted collision cross-section (CCS) data offers insights into the molecular shape and size in gas phase, which is particularly useful for analytical identification and characterization.
Table 2: Predicted Collision Cross Section Data for 2-Methylquinoline-6-carbaldehyde Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 172.07570 | 134.1 |
[M+Na]+ | 194.05764 | 149.9 |
[M+NH4]+ | 189.10224 | 143.8 |
[M+K]+ | 210.03158 | 141.8 |
[M-H]- | 170.06114 | 137.2 |
[M+Na-2H]- | 192.04309 | 142.6 |
[M]+ | 171.06787 | 137.4 |
[M]- | 171.06897 | 137.4 |
These collision cross-section values provide a fingerprint for the compound that can be used for its identification in complex mixtures using ion mobility mass spectrometry techniques .
Synthetic Relevance and Chemical Transformations
Role as a Synthetic Intermediate
2-Methylquinoline-6-carbaldehyde serves as an important intermediate in the synthesis of more complex quinoline derivatives. The aldehyde functionality provides a versatile handle for various chemical transformations, including oxidation to the corresponding carboxylic acid (2-methylquinoline-6-carboxylic acid), reductive amination, condensation reactions, and aldol-type additions .
Applications and Research Significance
Pharmaceutical Development
Related Quinoline Derivatives
Structural Analogs and Derivatives
Several structural analogs of 2-methylquinoline-6-carbaldehyde have been reported in the scientific literature, including:
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2-Methylquinoline-6-carboxylic acid (C11H9NO2): The oxidized derivative of the aldehyde, which has applications in pharmaceutical synthesis, fluorescent dye development, corrosion inhibition, organic electronics, and material science research .
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4-Hydroxy-2-methylquinoline-6-carbohydrazide: Synthesized from ethyl 4-hydroxy-2-methylquinoline-6-carboxylate by reaction with hydrazine hydrate. This compound has been further transformed to create quinolyl-substituted triazoles, thiadiazoles, and oxadiazoles through various cyclization reactions .
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2-Chloro-6-methylquinoline carboxaldehyde: A related compound with a chloro substituent instead of the methyl group, used in pharmaceutical synthesis, fluorescent dyes, agrochemicals, and material science applications .
Chemical Transformations of Related Compounds
The research conducted by Aleksanyan and Hambardzumyan provides insights into the chemical versatility of quinoline-6-carbohydrazide derivatives. Their work demonstrated that 4-hydroxy-2-methylquinoline-6-carbohydrazide can undergo reaction with phenyl isothiocyanate to form phenylhydrazinecarbotioamide derivatives. These intermediates can then undergo intramolecular cyclization in different media to yield quinolyl-substituted heterocycles including triazoles and thiadiazoles .
Additionally, reactions with carbon disulfide in alkaline media produced quinolyl-substituted 1,3,4-oxadiazoles, while reactions with substituted benzaldehydes yielded N′-(substituted benzylidene)quinoline-6-carbohydrazides . These transformations highlight the synthetic potential of quinoline-6-carbaldehyde derivatives in heterocyclic chemistry.
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